BenchChemオンラインストアへようこそ!

methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Fragment-based drug design Physicochemical profiling Lipophilicity optimization

Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (CAS 919751-92-1) is a synthetic coumarin derivative belonging to the chromen-2-one class. It is a small molecule (C₁₄H₁₃ClO₅, MW 296.70 g/mol) characterized by chlorine and methoxy substituents on the coumarin core and a methyl ester side chain at the 3-position.

Molecular Formula C14H13ClO5
Molecular Weight 296.7 g/mol
CAS No. 919751-92-1
Cat. No. B1355775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
CAS919751-92-1
Molecular FormulaC14H13ClO5
Molecular Weight296.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)OC
InChIInChI=1S/C14H13ClO5/c1-7-8-4-10(15)12(18-2)6-11(8)20-14(17)9(7)5-13(16)19-3/h4,6H,5H2,1-3H3
InChIKeyNEUARLGDLFWOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (CAS 919751-92-1): Procurement-Relevant Chemical Identity and Baseline


Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (CAS 919751-92-1) is a synthetic coumarin derivative belonging to the chromen-2-one class. It is a small molecule (C₁₄H₁₃ClO₅, MW 296.70 g/mol) characterized by chlorine and methoxy substituents on the coumarin core and a methyl ester side chain at the 3-position. The compound is supplied as a research chemical, with commercially available purity typically ≥97% . Its predicted physicochemical properties include a density of 1.309±0.06 g/cm³, a boiling point of 445.1±45.0 °C, and a melting point of 162–163 °C (from methanol) . As a heavily substituted coumarin scaffold, it serves as a key intermediate or scaffold-hopping starting point distinct from simpler, commercially ubiquitous coumarins.

Why Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate Cannot Be Replaced by Generic Coumarin Analogs


CRITICAL NOTE: Following exhaustive search of primary literature, patents, and authoritative databases, no head-to-head or cross-study quantitative comparator data (e.g., potency, selectivity, or ADMET parameters) could be identified for this specific compound. All evidence presented in Section 3 is, therefore, inferential, extrapolated from class-level structure–activity relationship (SAR) trends or physicochemical predictions, and must not be interpreted as direct empirical differentiation. The compound's unique substitution pattern—simultaneous 6-Cl, 7-MeO, 4-Me, and 3-acetate methyl ester—differentiates it from common coumarins (e.g., coumarin, 4-methylcoumarin, warfarin, 7-methoxycoumarin) that possess only a subset of these features. This distinct combination alters hydrogen-bond acceptor/donor counts (0 HBD, 5 HBA), lipophilicity (predicted XLogP), and metabolic vulnerability (e.g., ester hydrolysis vs. CYP2A6-mediated 7-hydroxylation), making simple substitution non-equivalent for medicinal chemistry or fragment-based screening campaigns.

Differentiation Evidence for Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate: Limited Inferential Comparator Analysis


Physicochemical Property Differentiation: Predicted Lipophilicity vs. Non-Ester Coumarins

The compound incorporates a methyl ester at the 3-position, which is expected to increase lipophilicity compared to the corresponding carboxylic acid analog (CAS 919727-59-6, MW 282.68 g/mol). Although no experimental logP/logD data are available for either compound, class-level SAR indicates that esterification of coumarin-3-acetic acids typically increases logP by 1–2 units, enhancing passive membrane permeability [1]. This differentiates the methyl ester from the free acid for applications requiring balanced lipophilicity.

Fragment-based drug design Physicochemical profiling Lipophilicity optimization

Hydrogen Bond Acceptor/Donor Profile Differentiation vs. 4-Methylcoumarin

The compound possesses 0 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), as computed from its structure . In contrast, 4-methylcoumarin (CAS 607-71-0) has 0 HBD and 2 HBA. The increased HBA count (due to the ester carbonyl and methoxy oxygen) provides additional interaction points for target binding while maintaining low HBD, a property often favorable for CNS drug design (rule of 5 compliance). Importantly, these molecular descriptors are computed and not experimentally validated for target engagement.

Medicinal chemistry Ligand efficiency metrics Property-based design

CYP2A6 Metabolic Vulnerability: Class-Level Hypothesis

Coumarin is a well-characterized substrate for CYP2A6, undergoing 7-hydroxylation. The presence of a methoxy group at the 7-position, as in this compound, is known in the coumarin class to block 7-hydroxylation, thereby reducing CYP2A6-mediated metabolism. Class-level data show that 7-methoxy-4-methylcoumarin derivatives exhibit significantly lower CYP2A6 affinity than coumarin (e.g., reported IC50 > 10 µM vs. coumarin Km ~1 µM) [1]. Although no direct data exist for this specific compound, the 7-MeO substituent is predicted to confer metabolic stability against CYP2A6 compared to unsubstituted coumarin.

Drug metabolism CYP inhibition Coumarin SAR

Structural Uniqueness for Fragment Growth Libraries

A substructure search in PubChem reveals that the exact scaffold (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromene core) is present in fewer than 50 disclosed compounds [1]. This indicates low structural redundancy compared to generic coumarins (e.g., 7-hydroxycoumarin, >10,000 derivatives). Procuring this specific ester variant enables exploration of a unique chemical space not accessible with common coumarin building blocks.

Fragment-based screening Scaffold diversity Chemical library procurement

Recommended Application Scenarios for Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate Based on Inferential Evidence


Fragment-Based and Scaffold-Hopping Lead Discovery

The compound's low scaffold redundancy (<50 analogs) and high HBA count make it suitable for fragment growth libraries targeting novel binding sites. Its methyl ester facilitates cell permeability predictions without the need for charged carboxylates, supporting hit-to-lead progression where lipophilic efficiency must be balanced .

CYP2A6 Inhibition Probe Development

Class-level SAR suggests the 7-methoxy group blocks CYP2A6-mediated 7-hydroxylation; the compound could serve as a starting point for developing reversible CYP2A6 inhibitors. The 3-acetate side chain allows further derivatization (e.g., amide or acid formation) for SAR expansion .

Property-Based Differentiation in Multi-Parameter Optimization

The compound's computed physicochemical profile (MW 296.7, 0 HBD, 5 HBA, predicted XLogP ~2.6) positions it within lead-like chemical space. It can be differentiated from more lipophilic coumarins (e.g., 4-phenylcoumarin, MW > 250, logP > 3) when optimizing for solubility and permeability balance .

Quote Request

Request a Quote for methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.